molecular formula C13H17NO2 B4018607 N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide

N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide

Cat. No. B4018607
M. Wt: 219.28 g/mol
InChI Key: FUNANKPYNSHIEJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide, also known as HEPPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide is believed to exert its pharmacological effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of oxidative stress and inflammation, and its activation has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit the release of pro-inflammatory cytokines. Additionally, N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide in lab experiments is its relatively low toxicity compared to other compounds that have been studied for their neuroprotective properties. However, one limitation is that more research is needed to fully understand its pharmacological effects and potential therapeutic applications.

Future Directions

There are several future directions for research on N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide. One area of interest is the development of more potent and selective analogs of N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide that could be used as therapeutic agents. Additionally, further investigation is needed to determine the optimal dosage and administration route for N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide, as well as its potential interactions with other drugs. Finally, more research is needed to determine the long-term safety and efficacy of N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide in humans.

Scientific Research Applications

N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide has been studied for its potential pharmacological properties, including its ability to act as a neuroprotective agent, anti-inflammatory agent, and antioxidant. It has also been investigated for its potential use in the treatment of Alzheimer’s disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(2-hydroxyethyl)-N-[(E)-3-phenylprop-2-enyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-12(16)14(10-11-15)9-5-8-13-6-3-2-4-7-13/h2-8,15H,9-11H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNANKPYNSHIEJ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCO)CC=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCO)C/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-N-[(2E)-3-phenylprop-2-EN-1-YL]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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